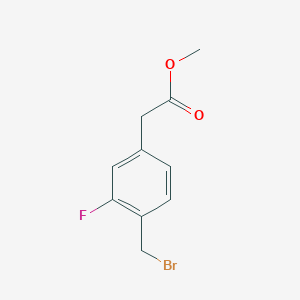

Methyl 4-(bromomethyl)-3-fluorophenylacetate

Description

Methyl 4-(bromomethyl)-3-fluorophenylacetate is an aromatic ester featuring a bromomethyl (-CH2Br) group at the para position and a fluorine atom at the meta position on the phenyl ring. The molecular formula is C10H10BrFO2, with a molecular weight of 261.09 g/mol. This compound is structurally significant due to its reactive bromomethyl group, which serves as a versatile intermediate in organic synthesis, particularly in alkylation or nucleophilic substitution reactions.

Properties

Molecular Formula |

C10H10BrFO2 |

|---|---|

Molecular Weight |

261.09 g/mol |

IUPAC Name |

methyl 2-[4-(bromomethyl)-3-fluorophenyl]acetate |

InChI |

InChI=1S/C10H10BrFO2/c1-14-10(13)5-7-2-3-8(6-11)9(12)4-7/h2-4H,5-6H2,1H3 |

InChI Key |

NWAOHHXNRPBVII-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1=CC(=C(C=C1)CBr)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(bromomethyl)-3-fluorophenylacetate typically involves the bromination of a precursor compound, such as 4-methyl-3-fluorophenylacetate. The bromination reaction is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent like carbon tetrachloride or dichloromethane at a controlled temperature to ensure selective bromination at the methyl group.

Industrial Production Methods

On an industrial scale, the production of Methyl 4-(bromomethyl)-3-fluorophenylacetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(bromomethyl)-3-fluorophenylacetate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.

Oxidation: The compound can be oxidized to introduce functional groups like carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation with potassium permanganate can produce a carboxylic acid derivative.

Scientific Research Applications

Chemical Properties and Structure

Methyl 4-(bromomethyl)-3-fluorophenylacetate has the molecular formula and a molecular weight of approximately 247.06 g/mol. The compound features a benzoate structure with a bromomethyl group and a fluorine atom attached to the aromatic ring, specifically at the para and meta positions, respectively. It exists as a white to off-white crystalline solid and is known for its lachrymatory properties, indicating potential irritant effects upon exposure.

Synthesis and Reactivity

The synthesis of methyl 4-(bromomethyl)-3-fluorophenylacetate can be achieved through various methods, including:

- Suzuki–Miyaura Coupling Reaction : This method allows for the formation of carbon-carbon bonds, making it useful for synthesizing complex organic molecules.

- Nucleophilic Substitution Reactions : The bromomethyl group can undergo nucleophilic substitution, facilitating the introduction of various functional groups for further modifications.

Pharmaceutical Development

Methyl 4-(bromomethyl)-3-fluorophenylacetate serves as a precursor in the synthesis of potential anti-HIV agents and other therapeutic compounds. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug design aimed at inhibiting viral replication or modulating enzyme activity .

Enzyme Modulation

The compound has been implicated in enzyme inhibition and activation mechanisms. Its ability to modify enzyme activity through covalent or non-covalent interactions makes it valuable in biochemical research, particularly in understanding drug mechanisms and developing new therapeutic strategies .

Case Study 1: Anti-HIV Research

Research has demonstrated that methyl 4-(bromomethyl)-3-fluorophenylacetate can act as an intermediate in synthesizing compounds with anti-HIV activity. Studies have shown that derivatives synthesized from this compound exhibit significant inhibitory effects on HIV replication in vitro, suggesting potential therapeutic applications in antiviral drug development .

Case Study 2: Enzyme Inhibition

In a study focusing on enzyme modulation, researchers utilized methyl 4-(bromomethyl)-3-fluorophenylacetate to investigate its effects on specific enzymes involved in metabolic pathways. The findings revealed that the compound could effectively inhibit target enzymes, providing insights into its mechanism of action and potential as a lead compound for developing new enzyme inhibitors .

Mechanism of Action

The mechanism of action of Methyl 4-(bromomethyl)-3-fluorophenylacetate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is a reactive site for nucleophilic attack, leading to the formation of various derivatives. The fluorine atom can influence the electronic properties of the phenyl ring, affecting the compound’s reactivity and interactions with biological targets. In medicinal chemistry, the compound’s derivatives may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 4-(bromomethyl)-3-fluorophenylacetate with analogous esters, focusing on substituent effects, reactivity, and applications.

Structural and Functional Group Analysis

Table 1: Key Structural and Functional Comparisons

Key Observations:

Bromomethyl vs. Chloro : The bromomethyl group in the target compound offers superior leaving-group capability compared to chlorine in Methyl 4-chlorophenylacetate, enabling faster nucleophilic substitutions (e.g., SN2 reactions).

Fluorine Position : The meta-fluorine in the target compound induces electronic effects (e.g., dipole modulation) distinct from para-substituted analogs like Methyl 4-fluorobenzoate .

Trifluoromethyl Impact : Methyl [4-(trifluoromethyl)benzoyl]acetate exhibits enhanced electron withdrawal due to the CF3 group, which may increase acidity of adjacent protons or stabilize charge in intermediates.

Research Findings and Data Gaps

- Synthetic Utility : Bromomethyl-substituted esters are prioritized in high-throughput drug discovery for their versatility, whereas trifluoromethyl analogs are favored in agrochemicals for enhanced stability .

Biological Activity

Methyl 4-(bromomethyl)-3-fluorophenylacetate is a halogenated aromatic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry and organic synthesis. This article delves into the biological activity of this compound, highlighting its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

Methyl 4-(bromomethyl)-3-fluorophenylacetate has the molecular formula and a molecular weight of approximately 261.09 g/mol. The compound features a bromomethyl group and a fluorine atom attached to a phenylacetate structure, contributing to its unique reactivity and biological properties.

Mechanisms of Biological Activity

The biological activity of methyl 4-(bromomethyl)-3-fluorophenylacetate can be attributed to several mechanisms:

- Reactivity with Biological Macromolecules : The presence of halogen substituents can enhance the compound's reactivity with proteins and nucleic acids, potentially leading to modifications that affect cellular functions.

- Antimicrobial Properties : Similar compounds have shown antimicrobial activity, suggesting that methyl 4-(bromomethyl)-3-fluorophenylacetate may possess similar properties, making it a candidate for further investigation in antimicrobial drug development.

- Cytotoxic Effects : Preliminary studies indicate potential cytotoxic effects against various cancer cell lines, which could be explored for therapeutic applications in oncology.

Case Studies and Experimental Data

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of methyl 4-(bromomethyl)-3-fluorophenylacetate:

- Anticancer Activity : Research has demonstrated that certain halogenated phenylacetates exhibit significant anticancer activity. For instance, studies on structurally similar compounds have shown inhibition of cancer cell proliferation in vitro .

- Toxicological Profile : Toxicological assessments indicate that methyl 4-(bromomethyl)-3-fluorophenylacetate is toxic if ingested and can cause severe skin burns and eye damage . This profile necessitates careful handling and further investigation into its safety for potential therapeutic uses.

- Synthesis and Reactivity Studies : The synthesis of methyl 4-(bromomethyl)-3-fluorophenylacetate can be achieved through various methods, emphasizing its accessibility for research purposes. Studies have shown that this compound can serve as a building block in complex organic syntheses .

Comparative Analysis

To better understand the biological activity of methyl 4-(bromomethyl)-3-fluorophenylacetate, a comparison with structurally related compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 2-(bromomethyl)-3-fluorobenzoate | Similar structure; different substitution pattern | |

| Methyl 4-bromo-2-fluorobenzoate | Different position of bromine; varying reactivity | |

| Methyl 3-bromo-4-fluorobenzoate | Similar halogenation; distinct biological profiles |

This table illustrates how variations in substitution patterns can influence the biological properties of these compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.